molecular formula C10H13FO2S B3074546 1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene CAS No. 1020734-64-8

1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene

Cat. No.: B3074546
CAS No.: 1020734-64-8
M. Wt: 216.27 g/mol
InChI Key: RXMGYDJIKHTLHU-UHFFFAOYSA-N
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Description

“1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene” is a chemical compound with the molecular formula C7H7FO2S. It has a molecular weight of 174.193 . Other names for this compound include Sulfone, p-fluorophenyl methyl; 4-Fluorophenyl methyl sulfone; 1-fluoro-4-(methylsulphonyl)benzene .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 30 bonds; 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .

Scientific Research Applications

Stereoselective Synthesis

1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene is involved in the stereoselective synthesis of certain compounds. For instance, it is used in the production of (E)-[[fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene, which showcases its utility in producing specific stereochemical configurations in organic compounds (J. McCarthy, D. Matthews, J. Paolini, 2003).

Reaction Mechanisms

In studies of reaction mechanisms, this compound shows unique reactivity. For example, its reactions with acyclic olefins and methyl methacrylate lead to the formation of isomeric α-fluoro-β-sulfonyloxy products. These findings contribute to our understanding of complex organic reaction pathways (N. S. Pirkuliev, V. Brel, et al., 2001).

Solubility Studies

The solubility of this compound has been extensively studied in various organic solvents. These studies are crucial for understanding its behavior in different chemical environments, which is important for applications in synthesis and material science (C. Qian, Yayun Wang, Xinzhi Chen, 2014).

Electrophilic Substitution Reactions

It also plays a role in electrophilic substitution reactions. For instance, its involvement in the reaction with sulphur tetrafluoride to produce various fluorinated compounds illustrates its reactivity in generating organofluorine compounds, which are valuable in many areas of chemistry (J. Wielgat, Z. Domagała, R. Koliński, 1987).

Fluorescence Applications

Interestingly, derivatives of this compound have been utilized in developing novel green fluorophores. These compounds exhibit high fluorescence emission and photostability, making them suitable for imaging applications and displays (Teruo Beppu, Kosuke Tomiguchi, et al., 2015).

Herbicide Development

In the field of agriculture, the compound has been utilized in modifying herbicides. The introduction of fluorine atoms into related molecules has significantly changed their herbicidal properties, illustrating its role in the development of more effective and selective agricultural chemicals (G. Hamprecht, B. Würzer, M. Witschel, 2004).

Study of Molecular Structures

The compound has also been used in the study of molecular structures and configurations. For example, ab initio calculations have been performed to understand the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, contributing to theoretical chemistry (G. Raabe, Andrea Gais, J. Fleischhauer, 1996).

Properties

IUPAC Name

1-fluoro-4-(2-methylpropylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMGYDJIKHTLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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